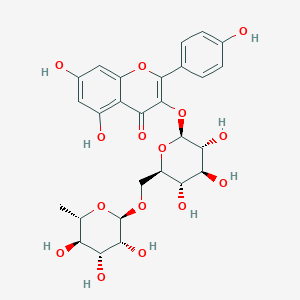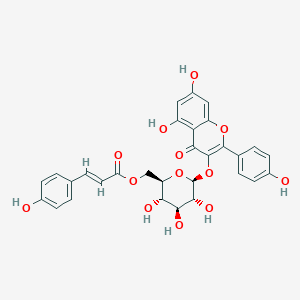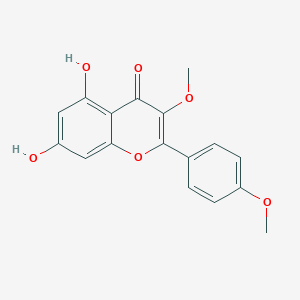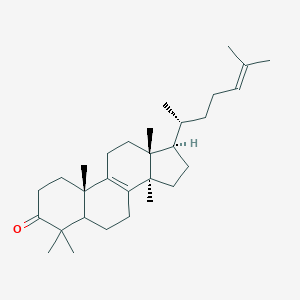
Lanosta-8,24-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanosta-8,24-dien-3-one, also known as Eburicol, is a sterol molecule that is found in various plant species and is a precursor to ergosterol in fungi. This molecule has recently gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of Lanosta-8,24-dien-3-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and physiological effects:
Lanosta-8,24-dien-3-one has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to have a protective effect on pancreatic beta cells, which could be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Lanosta-8,24-dien-3-one in lab experiments is its availability and relatively low cost. However, the synthesis method of this molecule is not very efficient, which could limit its use in large-scale experiments. Additionally, the mechanism of action of this molecule is not fully understood, which could make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on Lanosta-8,24-dien-3-one. One of the directions is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, more efficient synthesis methods could be developed to make this molecule more accessible for large-scale experiments.
Conclusion:
In conclusion, Lanosta-8,24-dien-3-one is a sterol molecule that has potential therapeutic applications in various diseases. Its anti-inflammatory and anti-cancer properties, as well as its protective effect on pancreatic beta cells, make it a promising molecule for further research. However, its mechanism of action is not fully understood, and more efficient synthesis methods need to be developed to make it more accessible for large-scale experiments.
Métodos De Síntesis
Lanosta-8,24-dien-3-one can be synthesized by the oxidation of lanosterol using various oxidizing agents such as Jones reagent, selenium dioxide, and potassium permanganate. The yield of the synthesis method varies depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
Lanosta-8,24-dien-3-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Studies have shown that this molecule has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been found to have a protective effect on pancreatic beta cells, which could be beneficial in the treatment of diabetes.
Propiedades
Número CAS |
5539-04-8 |
|---|---|
Nombre del producto |
Lanosta-8,24-dien-3-one |
Fórmula molecular |
C30H48O |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25H,9,11-19H2,1-8H3/t21-,22-,25?,28-,29-,30+/m1/s1 |
Clave InChI |
OMKJDABLEGUPIE-QFKKPMMVSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
SMILES canónico |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



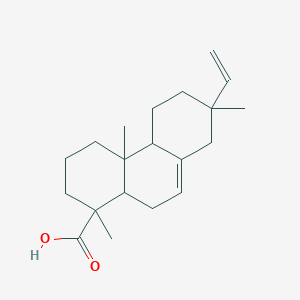
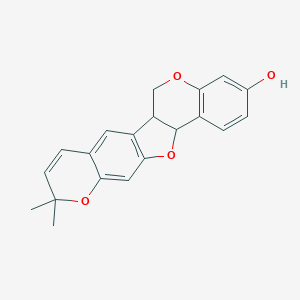

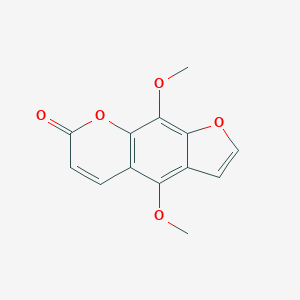
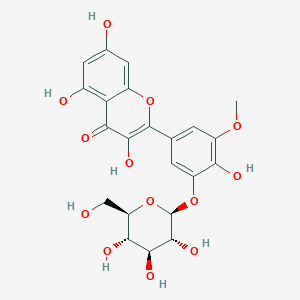





![(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B191638.png)
